
6H-Purin-6-one,7,7'-(1,2-ethanediyl)bis[2-amino-1,7-dihydro-
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Overview
Description
6H-Purin-6-one,7,7’-(1,2-ethanediyl)bis[2-amino-1,7-dihydro-] is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes two purine rings connected by an ethanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one,7,7’-(1,2-ethanediyl)bis[2-amino-1,7-dihydro-] typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine derivatives with ethanediyl dihalides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6H-Purin-6-one,7,7’-(1,2-ethanediyl)bis[2-amino-1,7-dihydro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can produce a variety of functionalized purine compounds.
Scientific Research Applications
6H-Purin-6-one,7,7’-(1,2-ethanediyl)bis[2-amino-1,7-dihydro-] has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in DNA and RNA interactions, given its structural similarity to nucleotides.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 6H-Purin-6-one,7,7’-(1,2-ethanediyl)bis[2-amino-1,7-dihydro-] involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interfere with DNA and RNA processes, affecting cellular functions and replication pathways.
Comparison with Similar Compounds
Similar Compounds
Guanine: 2-Amino-1,7-dihydro-6H-purin-6-one, a naturally occurring purine base found in DNA and RNA.
Hypoxanthine: 6H-Purin-6-one, 1,7-dihydro-, another purine derivative involved in nucleotide metabolism.
Uniqueness
6H-Purin-6-one,7,7’-(1,2-ethanediyl)bis[2-amino-1,7-dihydro-] is unique due to its bis-purine structure, which provides distinct chemical and biological properties compared to single purine derivatives
Properties
Molecular Formula |
C4H10N4 |
---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
2-methylpropanediimidamide |
InChI |
InChI=1S/C4H10N4/c1-2(3(5)6)4(7)8/h2H,1H3,(H3,5,6)(H3,7,8) |
InChI Key |
LHBHDLAQXTUFNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=N)N)C(=N)N |
Origin of Product |
United States |
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